3-(4-Fluoro-3-methoxyphenyl)piperidine;hydrochloride
CAS No.: 1602924-22-0
Cat. No.: VC4240973
Molecular Formula: C12H17ClFNO
Molecular Weight: 245.72
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1602924-22-0 |
---|---|
Molecular Formula | C12H17ClFNO |
Molecular Weight | 245.72 |
IUPAC Name | 3-(4-fluoro-3-methoxyphenyl)piperidine;hydrochloride |
Standard InChI | InChI=1S/C12H16FNO.ClH/c1-15-12-7-9(4-5-11(12)13)10-3-2-6-14-8-10;/h4-5,7,10,14H,2-3,6,8H2,1H3;1H |
Standard InChI Key | HMDAYADETLKIJP-UHFFFAOYSA-N |
SMILES | COC1=C(C=CC(=C1)C2CCCNC2)F.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a piperidine ring substituted at the 3-position with a 4-fluoro-3-methoxyphenyl group, forming a secondary amine hydrochloride salt (Figure 1). Key features include:
-
Piperidine core: A six-membered saturated ring with a nitrogen atom, contributing to basicity and conformational flexibility.
-
Aromatic substituent: A 4-fluoro-3-methoxybenzyl group providing electron-withdrawing (fluoro) and electron-donating (methoxy) moieties.
-
Hydrochloride salt: Enhances aqueous solubility and stability for pharmacological applications .
Molecular Formula: C₁₂H₁₅ClFNO
Molecular Weight: 255.70 g/mol
IUPAC Name: 3-(4-fluoro-3-methoxyphenyl)piperidine hydrochloride
Physicochemical Characteristics
While experimental data for this specific compound are sparse, analogous piperidine hydrochlorides exhibit the following properties :
Property | Value (Analog Estimate) |
---|---|
Melting Point | 180–185°C |
Solubility (H₂O) | >50 mg/mL |
LogP (Partition Coeff.) | 2.1 ± 0.3 |
pKa | 8.9 (amine), 2.1 (HCl) |
The fluorine atom at the 4-position increases electronegativity, potentially enhancing binding to hydrophobic protein pockets, while the methoxy group improves metabolic stability .
Synthesis and Manufacturing
Laboratory-Scale Synthesis
A plausible synthetic route involves:
-
Friedel-Crafts Acylation: Reacting 4-fluoro-3-methoxybenzaldehyde with piperidine-3-carboxylic acid to form the ketone intermediate.
-
Reductive Amination: Reducing the ketone to a secondary amine using sodium cyanoborohydride.
-
Salt Formation: Treating the free base with hydrochloric acid to yield the hydrochloride salt .
Key Reaction Conditions:
-
Temperature: 0–5°C for acylation, room temperature for reduction.
-
Solvents: Dichloromethane (Step 1), methanol (Step 2).
-
Purification: Recrystallization from ethanol/water (90:10 v/v).
Industrial Production Challenges
Scaling up synthesis requires addressing:
-
Regioselectivity: Minimizing byproducts during Friedel-Crafts reactions.
-
Catalyst Efficiency: Optimizing palladium-based catalysts for reductive steps.
-
Waste Management: Recycling hydrochloric acid and organic solvents.
Biological Activity and Mechanistic Insights
Receptor Binding Profiling
Structural analogs of 3-(4-fluoro-3-methoxyphenyl)piperidine hydrochloride show affinity for:
-
σ Receptors: Implicated in neuroprotection and antipsychotic effects (Ki ≈ 120 nM) .
-
Muscarinic Acetylcholine Receptors (mAChRs): Potential applications in Alzheimer’s disease (IC₅₀: 350 nM for M1 subtype) .
Enzyme Inhibition
Piperidine derivatives are known inhibitors of:
-
Acetylcholinesterase (AChE): Critical for neurodegenerative disease therapy (IC₅₀: 1.2 μM in analogs) .
-
Monoamine Oxidase B (MAO-B): Target for Parkinson’s disease (30% inhibition at 10 μM) .
Comparative Analysis with Structural Analogs
Analog 1: 3-(4-Fluoro-3-methoxyphenyl)pyridine Hydrochloride
Property | Target Compound | Pyridine Analog |
---|---|---|
Aromatic Ring | Piperidine | Pyridine |
LogP | 2.1 | 1.8 |
AChE Inhibition | Moderate | Low |
The piperidine core enhances blood-brain barrier permeability compared to pyridine analogs .
Analog 2: 2-(3-Fluoro-4-methoxybenzyl)piperidine Hydrochloride
Property | Target Compound | Benzyl Analog |
---|---|---|
Substituent Position | 3-Position | Benzyl |
σ Receptor Affinity | High | Moderate |
Positional isomerism significantly affects receptor selectivity .
Applications in Pharmaceutical Research
Neurological Disorders
-
Alzheimer’s Disease: Dual AChE/MAO-B inhibition could address cognitive and motor symptoms.
-
Depression: σ receptor modulation may offer rapid antidepressant effects.
Oncology
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume